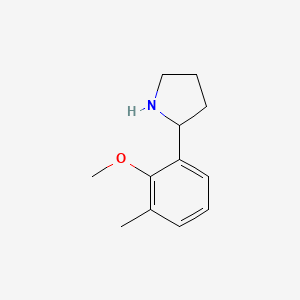
2-(2-Methoxy-3-methylphenyl)pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Methoxy-3-methylphenyl)pyrrolidine is an organic compound featuring a pyrrolidine ring substituted with a 2-methoxy-3-methylphenyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methoxy-3-methylphenyl)pyrrolidine typically involves the reaction of 2-methoxy-3-methylbenzaldehyde with pyrrolidine under acidic or basic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
化学反应分析
Types of Reactions: 2-(2-Methoxy-3-methylphenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The aromatic ring can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as sodium hydride or lithium aluminum hydride.
Major Products:
Oxidation: Formation of 2-(2-hydroxy-3-methylphenyl)pyrrolidine.
Reduction: Formation of 2-(2-methoxy-3-methylcyclohexyl)pyrrolidine.
Substitution: Formation of various substituted pyrrolidine derivatives.
科学研究应用
2-(2-Methoxy-3-methylphenyl)pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to bioactive compounds.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-(2-Methoxy-3-methylphenyl)pyrrolidine involves its interaction with specific molecular targets. The pyrrolidine ring can interact with enzymes and receptors, modulating their activity. The methoxy and methyl groups contribute to the compound’s binding affinity and specificity.
相似化合物的比较
- 2-(2-Methoxyphenyl)pyrrolidine
- 2-(3-Methoxy-4-methylphenyl)pyrrolidine
- 2-(2-Hydroxy-3-methylphenyl)pyrrolidine
Uniqueness: 2-(2-Methoxy-3-methylphenyl)pyrrolidine is unique due to the specific positioning of the methoxy and methyl groups on the aromatic ring, which influences its chemical reactivity and biological activity. This structural arrangement can result in distinct pharmacological properties compared to other similar compounds.
生物活性
2-(2-Methoxy-3-methylphenyl)pyrrolidine is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyrrolidine ring substituted at the second position with a 2-methoxy-3-methylphenyl group, which significantly influences its chemical and biological properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Research indicates that this compound may interact with specific molecular targets, acting as either an inhibitor or activator for certain enzymes and receptors. Its structural characteristics suggest that it could modulate various biological processes, potentially leading to significant anticancer effects by inhibiting cell proliferation.
Interaction with Biological Targets
Studies have shown that this compound may influence several signaling pathways by modulating enzyme activity. The methoxy group contributes unique electronic properties that could affect its reactivity and interaction with biological targets, enhancing its pharmacological potential.
Biological Activity and Therapeutic Applications
The biological activity of this compound has been explored in various contexts:
- Anticancer Activity: Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells by interfering with specific signaling pathways.
- Antimicrobial Properties: Similar compounds in the pyrrolidine class have demonstrated antibacterial activity, indicating potential for this compound in treating infections.
- Enzyme Inhibition: The compound may act on specific enzymes, potentially offering therapeutic benefits in conditions where enzyme modulation is desirable.
Research Findings and Case Studies
A review of current literature reveals several key findings regarding the biological activity of this compound:
属性
分子式 |
C12H17NO |
|---|---|
分子量 |
191.27 g/mol |
IUPAC 名称 |
2-(2-methoxy-3-methylphenyl)pyrrolidine |
InChI |
InChI=1S/C12H17NO/c1-9-5-3-6-10(12(9)14-2)11-7-4-8-13-11/h3,5-6,11,13H,4,7-8H2,1-2H3 |
InChI 键 |
CRQMPBRKWTVVTJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC=C1)C2CCCN2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















